molecular formula C10H16N4 B12825422 4-Methyl-6-(piperazin-1-yl)pyridin-3-amine

4-Methyl-6-(piperazin-1-yl)pyridin-3-amine

Cat. No.: B12825422
M. Wt: 192.26 g/mol
InChI Key: ATMRAHGHNBMWSC-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperazin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperazin-1-yl)pyridin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperazin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(piperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This pathway is crucial in cell growth, proliferation, and survival, making the compound a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(piperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate key biological pathways, such as the PI3K/AKT/mTOR pathway, sets it apart from other similar compounds .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

4-methyl-6-piperazin-1-ylpyridin-3-amine

InChI

InChI=1S/C10H16N4/c1-8-6-10(13-7-9(8)11)14-4-2-12-3-5-14/h6-7,12H,2-5,11H2,1H3

InChI Key

ATMRAHGHNBMWSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)N2CCNCC2

Origin of Product

United States

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